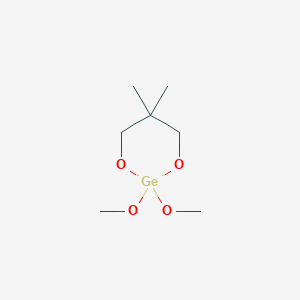
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is an organogermanium compound known for its unique chemical structure and properties. This compound is characterized by the presence of germanium, a metalloid element, within a dioxane ring system. The inclusion of germanium imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagerminane ring. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the germanium intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
科学的研究の応用
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying germanium’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane exerts its effects involves interactions with biological molecules and cellular pathways. The germanium atom can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways. This coordination can lead to changes in cellular metabolism and function, contributing to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Dimethoxymethane: Another organogermanium compound with similar structural features.
2,2-Dimethoxypropane: Shares the dimethoxy functional groups but lacks the germanium atom.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but is structurally different and used in different applications.
Uniqueness
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is unique due to the presence of germanium within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
特性
CAS番号 |
79189-66-5 |
|---|---|
分子式 |
C7H16GeO4 |
分子量 |
236.83 g/mol |
IUPAC名 |
2,2-dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-7(2)5-11-8(9-3,10-4)12-6-7/h5-6H2,1-4H3 |
InChIキー |
XEUGACVBNMMLEM-UHFFFAOYSA-N |
正規SMILES |
CC1(CO[Ge](OC1)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


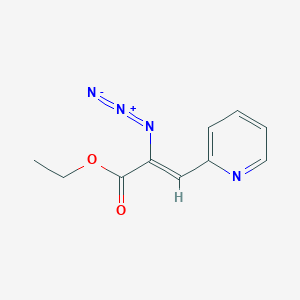

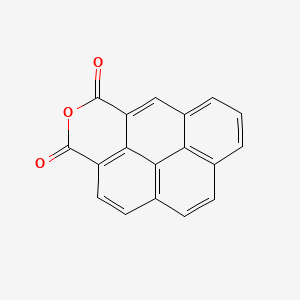
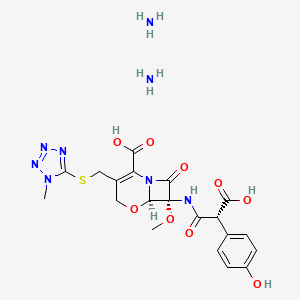
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
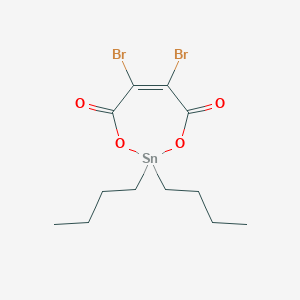


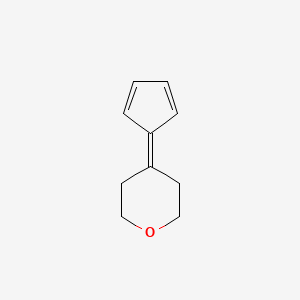
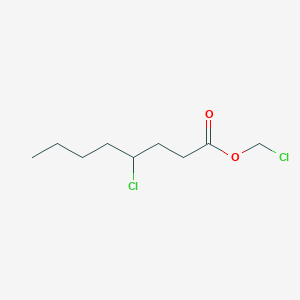
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
